1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-10(5-7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQYFCIAYGISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146367 | |
| Record name | 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956439-57-9 | |
| Record name | 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956439-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 1,3,5-trimethylpyrazole with appropriate sulfonylating agents under controlled conditions . The piperidine ring is then introduced through a series of reactions involving piperidine derivatives and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine derivatives show promising anticancer activity. For example, modifications on the piperidine ring can enhance cytotoxic effects against various cancer cell lines. Researchers have synthesized derivatives and tested them against human cancer cells, demonstrating significant inhibition of cell proliferation.
Anti-inflammatory Effects
The sulfonyl group in the compound is believed to contribute to anti-inflammatory properties. Research has shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Neuroprotective Applications
Preliminary studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The following table summarizes some synthetic routes and their yields:
| Synthetic Route | Yield (%) | Reference |
|---|---|---|
| Reaction of piperidine with sulfonyl chloride | 80% | |
| Coupling with pyrazole derivatives | 75% | |
| Modification of carboxylic acid derivatives | 65% |
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of piperidine derivatives incorporating the pyrazole sulfonamide moiety. The most active derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory mechanism of related sulfonamide compounds. The results indicated that these compounds significantly reduced TNF-alpha levels in vitro, supporting their potential use in inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
b) 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
- Structure : Lacks the N1-methyl group, retaining only 3,5-dimethyl substitution on the pyrazole.
- Molecular Formula : C₁₁H₁₇N₃O₄S; Molar Mass : 287.34 g/mol .
- Key Differences : Reduced steric bulk may enhance binding to target proteins but could decrease metabolic stability due to the absence of the N1-methyl group.
Carboxylic Acid Position on the Piperidine Ring
a) 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- Structure : Carboxylic acid group at the 3-position instead of the 4-position of the piperidine.
- Molecular Formula : C₁₂H₁₉N₃O₄S; Molar Mass : 301.36 g/mol .
- Key Differences : The altered acid position may influence conformational flexibility and hydrogen-bonding interactions in biological targets. For example, the 3-carboxylic acid derivative could exhibit distinct binding modes in enzyme active sites compared to the 4-carboxylic acid analog.
b) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- Structure : Combines an N1-ethyl group on the pyrazole with a 3-carboxylic acid on the piperidine.
- Molecular Formula : C₁₂H₂₀N₃O₄S; Molar Mass : 302.37 g/mol .
- Key Differences : Hybridization of substituent and positional changes may lead to unique physicochemical properties, such as logP and pKa shifts.
Heterocycle Replacement: Isoxazole vs. Pyrazole
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
- Structure : Replaces the pyrazole ring with a 3,5-dimethylisoxazole.
- Molecular Formula : C₁₁H₁₆N₂O₅S; Molar Mass : 288.32 g/mol .
- Key Differences: Electronic Effects: Isoxazole contains an oxygen atom instead of a pyrazole nitrogen, altering electron distribution and hydrogen-bonding capacity. lower for isoxazoles) .
Research Implications
- Structure-Activity Relationships (SAR) : The trimethylpyrazole-sulfonyl-piperidine scaffold offers tunability for drug discovery. For example, ethyl substitution may improve lipophilicity for CNS penetration, while isoxazole analogs could enhance metabolic stability .
- Synthetic Utility : These compounds are frequently cataloged as building blocks, suggesting their use in fragment-based drug design or combinatorial chemistry .
Biological Activity
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 301.362 g/mol
- CAS Number : 956439-57-9
The compound exhibits various biological activities primarily attributed to its structural components:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of piperidine, including this compound, may inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation pathways .
- Antiviral Properties : Some studies have highlighted the potential of pyrazole derivatives in antiviral applications. For instance, compounds similar to this one have shown inhibitory effects against viruses like herpes simplex virus type-1 (HSV-1) and hepatitis C virus (HCV) .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit the upregulation of adhesion molecules like ICAM-1, which play a role in inflammatory processes. In vivo studies demonstrated significant reductions in neutrophil migration and leukocyte accumulation in models of inflammation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid and related compounds:
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of piperidine derivatives on inflammation. The compound was tested in an interleukin-1 induced paw inflammation model in mice. Results indicated that it significantly inhibited neutrophil migration, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of pyrazole derivatives. The compound was evaluated for its efficacy against HCV and HSV-1. It demonstrated promising results with low EC50 values, indicating strong antiviral potential .
Q & A
Q. What synthetic routes are recommended for preparing 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Sulfonylation : Reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine-4-carboxylic acid derivatives (e.g., ethyl ester intermediates). For example, hydrolysis of ester intermediates using NaOH (5 N, aqueous) under reflux for 24 hours, followed by acidification to isolate the carboxylic acid .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) or recrystallization to achieve >95% purity, as demonstrated in analogous sulfonamide syntheses .
- Key Considerations : Use inert atmospheres (N₂/Ar) to avoid side reactions and monitor reaction progress via TLC or HPLC.
Q. How can researchers confirm the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., δ ~14.28 ppm for acidic protons in DMSO-d₆) .
- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and carboxylic acid C=O at ~1730 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer:
- LogD (pH 7.4) : Estimate via shake-flask methods or computational tools (e.g., ACD/Labs). Analogous compounds exhibit LogD values ranging from -3.47 to -1.92, influencing solubility in aqueous buffers .
- Acid Dissociation Constant (pKa) : Determine potentiometrically or via UV titration. For carboxylic acid derivatives, pKa values ~3.7–4.0 are typical, affecting ionization in biological assays .
- Melting Point : Confirm crystalline stability (e.g., 217–219°C for structurally related compounds) using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the sulfonyl group?
Methodological Answer:
- Catalyst Screening : Test copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) or palladium-based systems (e.g., Pd(OAc)₂/XPhos) to enhance sulfonylation efficiency, as seen in heterocyclic coupling reactions .
- Solvent Selection : Optimize polar aprotic solvents (e.g., THF/H₂O mixtures) to balance reactivity and solubility .
- Temperature Control : Conduct reactions at 50–100°C under reflux, monitoring for byproducts (e.g., desulfonylation) via LC-MS .
Q. How should researchers resolve discrepancies in literature-reported LogD values for analogous compounds?
Methodological Answer:
- Cross-Validation : Compare experimental LogD (shake-flask) with computational predictions (e.g., Molinspiration, SwissADME). Discrepancies may arise from pH variations or impurity interference .
- Ionization-Specific Assays : Use pH-partitioning experiments to isolate contributions from carboxylic acid and sulfonamide groups .
- Literature Meta-Analysis : Aggregate data from structurally similar compounds (e.g., pyrazole-sulfonyl piperidines) to identify trends .
Q. What computational strategies support the design of derivatives with improved bioactivity?
Methodological Answer:
- Quantum Chemical Modeling : Employ density functional theory (DFT) to calculate transition states for sulfonylation reactions or predict binding affinities to target proteins .
- Reaction Path Search : Use ICReDD’s hybrid computational-experimental framework to identify optimal reaction pathways and reduce trial-and-error synthesis .
- Molecular Dynamics (MD) : Simulate compound-membrane interactions to optimize bioavailability, leveraging LogD and pKa data .
Q. How can stability issues during storage be mitigated?
Methodological Answer:
- Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation and moisture absorption, as recommended for sulfonamide derivatives .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .
- Lyophilization : For long-term storage, lyophilize the compound and maintain desiccated conditions .
Q. What strategies address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Characterization : Isolate and validate intermediates (e.g., ester precursors) via NMR and MS to identify bottlenecks .
- Catalyst Optimization : Screen ligands (e.g., tert-butyl XPhos) and bases (e.g., Cs₂CO₃) to enhance coupling efficiency in palladium-catalyzed steps .
- Scale-Up Adjustments : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve reproducibility at larger scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
